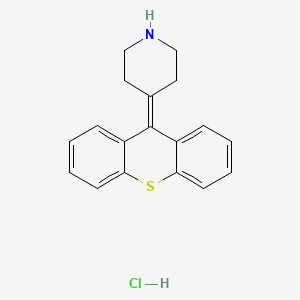![molecular formula C12H24O5Si B14261973 3-[(Triethoxysilyl)methyl]pentane-2,4-dione CAS No. 135524-70-8](/img/structure/B14261973.png)
3-[(Triethoxysilyl)methyl]pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Triethoxysilyl)methyl]pentane-2,4-dione is an organosilicon compound with the molecular formula C12H24O5Si It is a derivative of pentane-2,4-dione, where a triethoxysilyl group is attached to the methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Triethoxysilyl)methyl]pentane-2,4-dione typically involves the reaction of 3-allylpentane-2,4-dione with triethoxysilane in the presence of a catalyst such as Speier’s catalyst . The silylation occurs mainly at the terminal carbon atom of the allyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Triethoxysilyl)methyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The triethoxysilyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
3-[(Triethoxysilyl)methyl]pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be utilized in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 3-[(Triethoxysilyl)methyl]pentane-2,4-dione involves its ability to participate in various chemical reactions due to the presence of the triethoxysilyl group. This group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in the formation of advanced materials and in the modification of surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3′-Triethoxysilylpropyl)pentane-2,4-dione: Similar in structure but with a propyl group instead of a methyl group.
3-Ethyl-2-methylpentane: A branched hydrocarbon with similar carbon skeleton but lacking the triethoxysilyl group.
Uniqueness
3-[(Triethoxysilyl)methyl]pentane-2,4-dione is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications requiring the formation of siloxane bonds and in the synthesis of organosilicon compounds.
Propriétés
Numéro CAS |
135524-70-8 |
|---|---|
Formule moléculaire |
C12H24O5Si |
Poids moléculaire |
276.40 g/mol |
Nom IUPAC |
3-(triethoxysilylmethyl)pentane-2,4-dione |
InChI |
InChI=1S/C12H24O5Si/c1-6-15-18(16-7-2,17-8-3)9-12(10(4)13)11(5)14/h12H,6-9H2,1-5H3 |
Clé InChI |
KXUYXDBJBVXWQO-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CC(C(=O)C)C(=O)C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
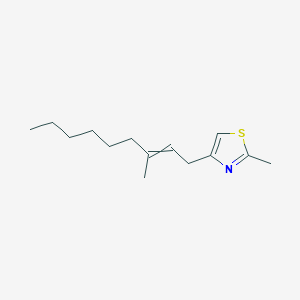
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)
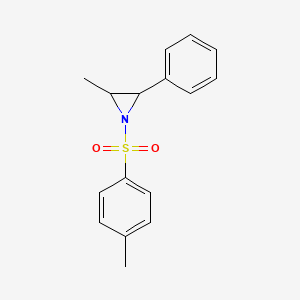
![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)
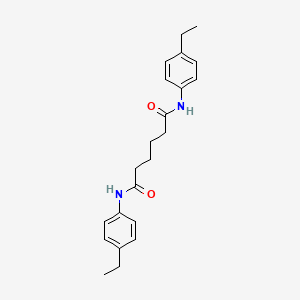

![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
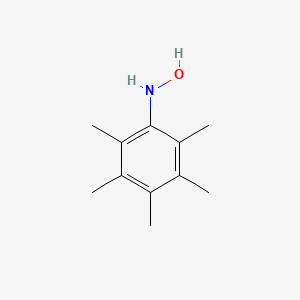
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
